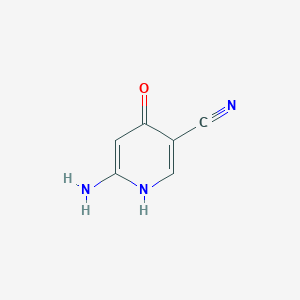

6-Amino-4-hydroxynicotinonitrile

Description

6-Amino-4-hydroxynicotinonitrile is a nicotinonitrile derivative featuring a pyridine ring substituted with amino (-NH₂), hydroxyl (-OH), and cyano (-C≡N) groups at positions 2, 4, and 3, respectively. Nicotinonitrile derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and applications in drug discovery, catalysis, and polymer synthesis . The hydroxyl group at position 4 in this compound likely enhances polarity and hydrogen-bonding capacity compared to methyl or nitro-substituted analogs, influencing solubility and biological interactions.

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

6-amino-4-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-2-4-3-9-6(8)1-5(4)10/h1,3H,(H3,8,9,10) |

InChI Key |

IZRGFBYDCSKJEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxynicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced techniques such as microwave irradiation, ultrasonic irradiation, and ionic liquids to enhance reaction efficiency and yield . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-hydroxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

6-Amino-4-hydroxynicotinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Amino-4-hydroxynicotinonitrile with structurally related nicotinonitrile derivatives, emphasizing substituent effects, hazards, synthesis, and applications.

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. In contrast, nitro (-NO₂) and sulfonyl (-SO₂) groups (e.g., in 6-Amino-5-nitropicolinonitrile and sulfonyl derivatives) are electron-withdrawing, increasing reactivity and acidity . Polarity: The hydroxyl group in this compound likely confers higher polarity compared to methyl or phenyl analogs, impacting solubility in aqueous systems .

Hazard Profiles: 2-Amino-6-methylnicotinonitrile exhibits acute oral toxicity (H302) and irritancy (H315, H319), whereas 6-Amino-4-methylnicotinonitrile lacks explicit hazard data, suggesting a safer profile . Nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) are classified as hazardous, aligning with the reactivity of nitro groups .

Synthesis Methods: Methyl and phenyl analogs are synthesized via refluxing intermediates in chlorobenzene or ethanol, followed by recrystallization or pH-controlled precipitation . Sulfonyl derivatives require multi-step functionalization, including sulfonation reactions .

Applications :

- Methyl and phenyl derivatives serve as building blocks in pharmaceutical synthesis (e.g., kinase inhibitors) .

- Nitro and sulfonyl analogs are utilized in specialized organic synthesis and as intermediates in drug discovery .

Research Findings and Implications

- Structural Stability: X-ray crystallography of nicotinonitrile derivatives (e.g., 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile) confirms planar pyridine rings and predictable bond lengths, aiding in computational modeling .

- Toxicity Mitigation: Substituting nitro groups with hydroxyl or methyl moieties reduces toxicity, as seen in 6-Amino-4-methylnicotinonitrile versus nitro analogs .

- Synthetic Challenges: Introducing hydroxyl groups (as in this compound) may require protective group strategies to prevent unwanted side reactions during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.